
3-Hydroxy-4-nitrobenzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H4ClNO5S. It is a derivative of benzene, characterized by the presence of hydroxyl, nitro, and sulfonyl chloride functional groups. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-nitrobenzene-1-sulfonyl chloride typically involves the nitration of phenol followed by sulfonylation. The process begins with the nitration of phenol to produce 4-nitrophenol. This intermediate is then subjected to sulfonylation using chlorosulfonic acid to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. Safety measures are crucial due to the hazardous nature of the reagents involved.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-4-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base such as pyridine.
Reduction: Catalysts like palladium on carbon (Pd/C) are used along with hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Reduction: The major product is 3-amino-4-hydroxybenzene-1-sulfonyl chloride.
Oxidation: The major product is 3-hydroxy-4-nitrobenzaldehyde.
Aplicaciones Científicas De Investigación
3-Hydroxy-4-nitrobenzene-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, for labeling and detection purposes.
Medicine: It serves as a precursor in the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-4-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent. The nitro and hydroxyl groups also contribute to its chemical behavior, influencing its reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrobenzenesulfonyl chloride: Similar in structure but lacks the hydroxyl group.
2-Nitrobenzenesulfonyl chloride: Similar but with the nitro group in the ortho position.
4-Hydroxybenzenesulfonyl chloride: Similar but lacks the nitro group.
Uniqueness
3-Hydroxy-4-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both hydroxyl and nitro groups, which impart distinct reactivity and properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.
Propiedades
Fórmula molecular |
C6H4ClNO5S |
|---|---|
Peso molecular |
237.62 g/mol |
Nombre IUPAC |
3-hydroxy-4-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H4ClNO5S/c7-14(12,13)4-1-2-5(8(10)11)6(9)3-4/h1-3,9H |
Clave InChI |
KZLATXXYIOQJMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)Cl)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


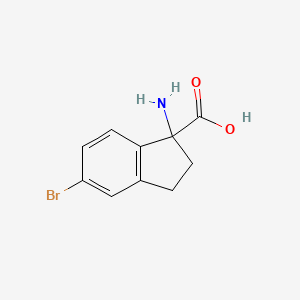
![((9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)methyl)hydrazine](/img/structure/B15308533.png)


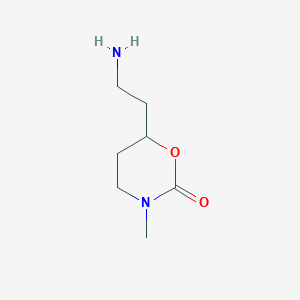
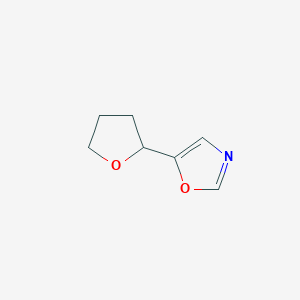
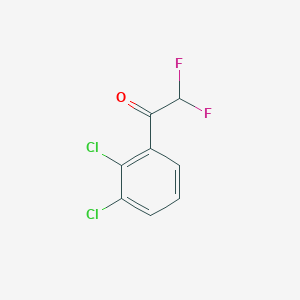
![Methyl[2-(oxetan-2-yl)ethyl]amine](/img/structure/B15308555.png)
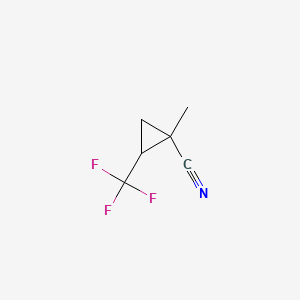



![6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B15308589.png)

